molecular formula C5H5N3O3 B076631 2-Methoxy-5-nitropyrimidine CAS No. 14001-69-5

2-Methoxy-5-nitropyrimidine

Cat. No.: B076631
CAS No.: 14001-69-5
M. Wt: 155.11 g/mol
InChI Key: ZPUHFIFABZPKHA-UHFFFAOYSA-N
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Description

2-Methoxy-5-nitropyrimidine is an organic compound with the molecular formula C5H5N3O3. It is a derivative of pyrimidine, characterized by the presence of a methoxy group at the second position and a nitro group at the fifth position on the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-nitropyrimidine typically involves the nitration of 2-methoxypyrimidine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale nitration reactions followed by purification processes such as recrystallization or chromatography to obtain the pure compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methoxy-5-nitropyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Methoxy-5-nitropyrimidine exerts its effects is primarily through its interaction with biological macromolecules. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleic acids or proteins, leading to potential antimicrobial or anticancer activities. The methoxy group can also participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity to its molecular targets .

Comparison with Similar Compounds

  • 2-Methoxy-5-nitropyridine
  • 2-Methoxypyrimidine
  • 5-Nitropyrimidine
  • 2-Chloro-5-nitropyridine

Comparison: 2-Methoxy-5-nitropyrimidine is unique due to the simultaneous presence of both a methoxy and a nitro group on the pyrimidine ring. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis. Compared to 2-Methoxy-5-nitropyridine, the pyrimidine derivative has a different ring structure, which can influence its reactivity and biological activity .

Biological Activity

2-Methoxy-5-nitropyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C5H5N3O3C_5H_5N_3O_3 and features both a methoxy group and a nitro group attached to the pyrimidine ring. This unique structure contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. Key aspects include:

  • Protein Interaction : The compound may act as a protein tyrosine kinase inhibitor, which is crucial in regulating cell signaling pathways involved in cell growth, differentiation, and metabolism. By inhibiting these kinases, this compound can disrupt signal transduction pathways, potentially leading to altered cellular processes such as apoptosis and proliferation.
  • Electrophilic Properties : The nitro group can undergo reduction to form reactive intermediates that may interact with nucleic acids or proteins, suggesting potential antimicrobial or anticancer activities. The methoxy group may also enhance binding affinity through hydrogen bonding or hydrophobic interactions .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Its derivatives are being explored for their efficacy against various pathogens, making it a candidate for developing new antimicrobial agents.

Anticancer Potential

The compound's ability to inhibit protein tyrosine kinases positions it as a potential anticancer agent. Studies have shown that it can induce apoptosis in cancer cells by modulating key signaling pathways.

Kinetic Studies

Kinetic studies on 2-methoxy-3,5-dinitropyridine (a related compound) have provided insights into its reactivity with secondary amines, indicating the importance of electrophilicity in its mechanism of action. These studies reveal that the rate of reaction can be influenced by the nature of substituents on the pyridine ring .

Structure-Activity Relationship (SAR)

Research has focused on the SAR of various derivatives of this compound. Modifications at different positions on the pyrimidine ring have been shown to significantly affect biological activity, highlighting the importance of specific functional groups in enhancing efficacy against targeted proteins or pathogens .

Comparison with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:

CompoundKey FeaturesBiological Activity
2-Hydroxy-5-nitropyrimidineHydroxy group enhances polarityModerate antimicrobial effects
2-Chloro-5-nitropyrimidineChlorine substituent affects reactivityPotential anticancer activity
2-MethoxypyridineLacks nitro group; less reactiveLimited biological activity
2-NitropyridineNitro group present; potential for electrophilic reactionsVariable antimicrobial effects

Properties

IUPAC Name

2-methoxy-5-nitropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O3/c1-11-5-6-2-4(3-7-5)8(9)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPUHFIFABZPKHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00326474
Record name 2-Methoxy-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00326474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14001-69-5
Record name 14001-69-5
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Record name 2-Methoxy-5-nitropyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxy-5-nitropyrimidine
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Synthesis routes and methods

Procedure details

To a solution of sodium methoxide (0.090 g of sodium) in MeOH (12 mL) was added 0.486 g (3.03 mmol) of 2-chloro-5-nitropyrimidine, and the mixture was heated under reflux for 1 hr. After cooling, the mixture was concentrated in vacuo, extracted with EtOAc, and washed with water. The aqueous layer was extracted with CHCl3 and the combined organic layers were dried (Na2SO4), and concentrated, to give 0.347 g (75% yield) of 2-methoxy-5-nitropyrimidine as a yellow powder: 1H NMR (CDCl3) δ9.31 (s, 2H), 4.17 (s, 3H); LCMS (APCI+) m/z: 156 (MH+, 100%).
Name
sodium methoxide
Quantity
0.09 g
Type
reactant
Reaction Step One
Quantity
0.486 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 2-Methoxy-5-nitropyrimidine utilized in the synthesis of pyrimido[5,4-e]-as-triazine derivatives?

A1: The research describes the use of 4-[N′-(1-Ethoxypropylidene)hydrazino]-2-methoxy-5-nitropyrimidine as a key starting material []. This compound undergoes a series of reactions, including cyclization and ammonolysis, ultimately leading to the formation of various 3-alkyl-5(and 7)-amino-pyrimido[5,4-e]-as-triazines. The nitro group and the methoxy group on the pyrimidine ring are important for directing subsequent reactions and influencing the properties of the final compounds.

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